8-氨基-2-萘甲酸

概述

描述

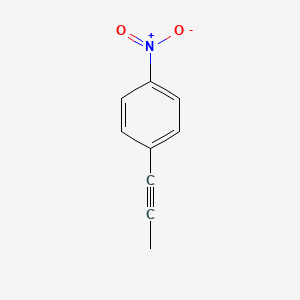

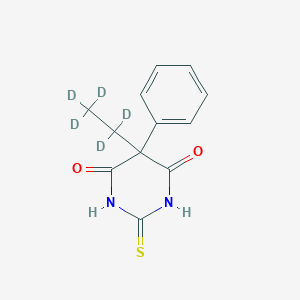

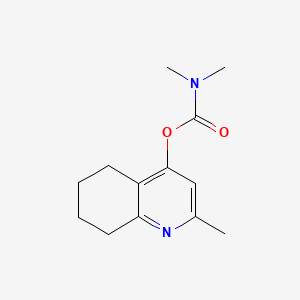

8-Amino-2-naphthoic acid is a compound with the molecular formula C11H9NO2 . It is a naphthoic acid, which is a class of compounds that are derivatives of naphthalene .

Molecular Structure Analysis

The molecular structure of 8-Amino-2-naphthoic acid can be analyzed using various techniques such as FT-IR, UV-vis, and 1H-NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Amino-2-naphthoic acid can be determined using various techniques. For instance, its molecular weight is 187.19 g/mol . Other properties such as solubility, stability, and reactivity can be determined using appropriate experimental methods .科学研究应用

化学氧化聚合

8-氨基-2-萘甲酸已用于化学氧化聚合工艺 . 据报道,8-氨基-2-萘甲酸 (AN) 的聚合无需使用额外的外部模板、表面活性剂或功能性掺杂剂 . 该低聚物表现出多色发射行为,因为它在不同的波长激发下 .

光学研究

对由 8-氨基-2-萘甲酸聚合产生的低聚物的光学性质进行了研究 . 它在不同的波长激发下表现出多色发射行为 .

电化学研究

通过循环伏安法 (CV) 技术阐明了由 8-氨基-2-萘甲酸产生的低聚物的氧化还原状态 . 确定了阳极/阴极峰值电流与 扫描速率之间的关系 .

动力学研究

利用微分和积分非等温方法计算了由 8-氨基-2-萘甲酸产生的低聚物固态分解相关的活化能 . 使用 Kissinger 程序确定的最低值为 79.53 kJ/mol,在 N2 气氛中 .

氰酸根阴离子的检测

8-氨基-2-萘甲酸已被开发为一种“开启式”荧光探针,用于特异性检测氰酸根阴离子 (CNO-) . 氰酸根阴离子是某些疾病的生物标志物,例如慢性肾病 .

有机合成的中间体

安全和危害

未来方向

The future directions for the study of 8-Amino-2-naphthoic acid could involve further exploration of its potential applications. For instance, compounds with similar structures have been studied for their potential as pharmaceutical agents . Additionally, the development of new synthesis methods and the study of its reactivity and mechanism of action could also be areas of future research .

作用机制

Target of Action

8-Amino-2-naphthoic acid is a complex organic compound that has been found to interact with several biological targets. It has been reported to have inhibitory activity against monoamine oxidase (MAO) . MAO is an enzyme that plays a crucial role in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters, which can have various effects on mood and behavior .

Mode of Action

It is believed to function as acompetitive and reversible inhibitor of MAO . This means that it binds to the active site of the enzyme, preventing it from interacting with its normal substrates, but can be displaced from the site under certain conditions . The compound’s amide linker contributes to a stable hydrogen bond with the crucial aromatic cage amino acid Try-444 through the carboxylic atom .

Biochemical Pathways

The biochemical pathways affected by 8-Amino-2-naphthoic acid are primarily those involving the metabolism of neurotransmitters. By inhibiting MAO, the compound can disrupt the normal breakdown of neurotransmitters, leading to increased levels in the brain . This can affect various downstream pathways and processes, including mood regulation and response to stress .

Pharmacokinetics

It is known that the compound can be synthesized via an autoclave method, suggesting that it may be stable under high-pressure and high-temperature conditions .

Result of Action

The primary result of the action of 8-Amino-2-naphthoic acid is an increase in the levels of certain neurotransmitters in the brain due to its inhibition of MAO . This can have various effects, depending on the specific neurotransmitters involved and the individual’s unique biochemistry. For example, increased levels of dopamine can lead to enhanced mood and motivation, while elevated serotonin levels can have an antidepressant effect .

Action Environment

The action of 8-Amino-2-naphthoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can potentially affect the compound’s stability and efficacy .

生化分析

Biochemical Properties

8-Amino-2-naphthoic acid possesses both acidic and basic properties. The carboxylic acid group can donate a proton, making it slightly acidic. On the other hand, the amino group can accept a proton, giving it weak basic characteristics . It is sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone .

Cellular Effects

The cellular effects of 8-Amino-2-naphthoic acid are not well-studied. It is known that amino acids and their derivatives can have significant impacts on cellular processes. They can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that amino acids and their derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that amino acids and their derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that amino acids and their derivatives can have varying effects at different dosages .

Metabolic Pathways

It is known that amino acids and their derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that amino acids and their derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that amino acids and their derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

属性

IUPAC Name |

8-aminonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWULNOSRHQTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540925 | |

| Record name | 8-Aminonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5043-19-6 | |

| Record name | 8-Aminonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1626324.png)

![7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B1626338.png)